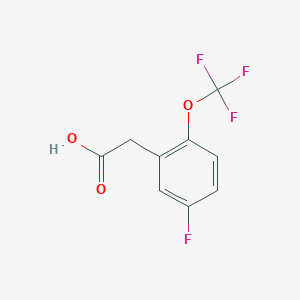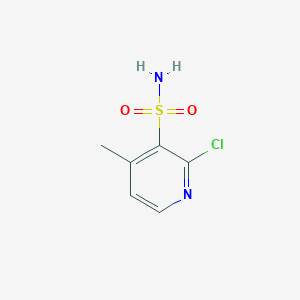
2-Chloro-4-methylpyridine-3-sulfonamide
Overview
Description
Scientific Research Applications
Complexation and Biological Potential
Tosylated 4-aminopyridine, a derivative of sulfonylated compounds, is utilized in complexation with Ni(II) and Fe(II) ions, increasing the biological and catalytic potential of the ligand in pharmaceutical and chemical industries. The synthesized complexes are characterized by various spectroscopic methods, indicating the sulfonamide derivative acts as a neutral ligand towards Ni(II) and Fe(II), and the coordination frequency bands suggest electron transfer from the ligand to the metals' d-orbitals (Orie, Duru, & Ngochindo, 2021).
Antibacterial Agent Transformation
Sulfamethoxazole (SMX), a sulfonamide antibacterial, is transformed significantly during disinfection of municipal wastewaters and affected drinking waters with free chlorine residuals. The reaction kinetics and the transformation products of SMX when reacting with free chlorine are studied, demonstrating rapid direct reactions and providing insights into the fate of sulfonamides in water treatment processes (Dodd & Huang, 2004).
Sulfonamide Chlorination and Oxidation
The chlorination of various sulfonamides by free chlorine, including sulfamethoxazole, sulfapyridine, and others, is investigated to identify the main chlorination by-products. The study contributes to understanding the sulfonamides' transformation in waste water treatment plants (WWTP) and water treatment plants (WTP), as well as their fate and transport in the aquatic environment (Gaffney, Cardoso, Benoliel, & Almeida, 2016).
Synthesis and Characterization of Sulfonamide Derivatives
The synthesis and characterization of novel sulfonamide derivatives are explored due to their potential as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes. The presence of heterocyclic systems in the structure of sulfonamides enhances their ability to bind to active sites of carbonic anhydrases and inhibit their activity. This research contributes to the development of approaches for preparing sulfonamides of polynuclear heterocyclic compounds, which hold great scientific interest (Komshina et al., 2020).
Structural Analysis of Sulfonamide Isomers
The structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides are analyzed, focusing on their hydrogen-bonding arrangements. This structural analysis provides insights into the conformation and supramolecular structures of these isomers, which are conserved by intramolecular N-H...O hydrogen bonds and a C-H...O interaction, leading to the formation of layer structures (Hulita et al., 2005).
properties
IUPAC Name |
2-chloro-4-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCNSTDKXZPMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



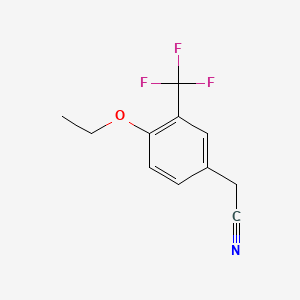
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)

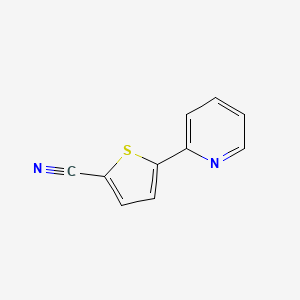
![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)
![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)
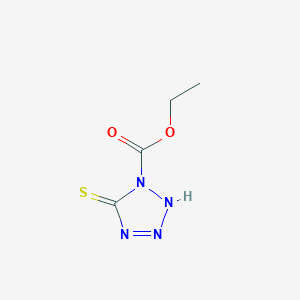
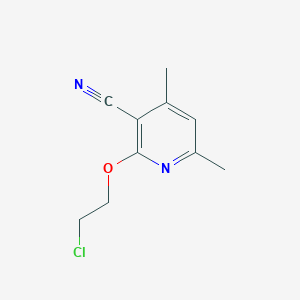
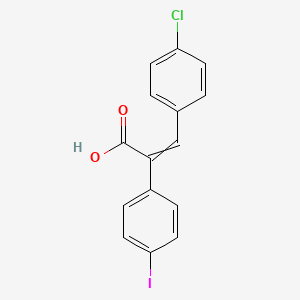
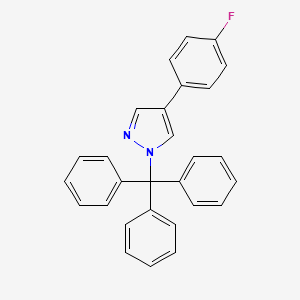
![2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398609.png)
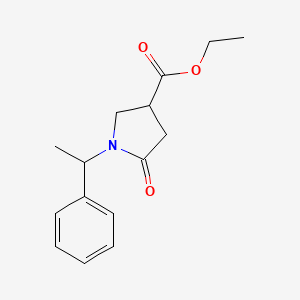
![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)
